
1-Chloro-3,5-dimethyladamantane, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,5-dimethyladamantane is a chemical compound with the molecular formula C12H19Cl and a molecular weight of 198.73. It is also known by other names such as 1,3-Dimethyl-5-chloroadamantane and 1-chloro-3,5-dimethyl-Tricyclo[3.3.1.13,7]decane . This compound is a key intermediate in the synthesis of memantine hydrochloride, an FDA-approved drug used for the treatment of Alzheimer’s disease .
Preparation Methods
The synthesis of 1-Chloro-3,5-dimethyladamantane typically involves the chlorination of 3,5-dimethyladamantane. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Chloro-3,5-dimethyladamantane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.
Scientific Research Applications
1-Chloro-3,5-dimethyladamantane is widely used in scientific research due to its role as an intermediate in the synthesis of memantine hydrochloride. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions.
Medicine: Key intermediate in the production of memantine hydrochloride, used for Alzheimer’s treatment.
Industry: Utilized in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3,5-dimethyladamantane is primarily related to its role in the synthesis of memantine hydrochloride. Memantine acts as an NMDA receptor antagonist, which helps in reducing the excitotoxicity associated with Alzheimer’s disease. The molecular targets and pathways involved include the NMDA receptors in the brain .
Comparison with Similar Compounds
1-Chloro-3,5-dimethyladamantane can be compared with other similar compounds such as:
- 1,3-Dimethyl-5-chloroadamantane
- 1,3-Dihydro-1-hydroxy-3,3-dimethyl-1,2-benziodoxole
- Memantine Related Compounds A, B, and C
These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of 1-Chloro-3,5-dimethyladamantane lies in its specific use as an intermediate in the synthesis of memantine hydrochloride .
Properties
Molecular Formula |
C12H19Cl |
|---|---|
Molecular Weight |
198.73 g/mol |
IUPAC Name |
(3R,5S)-1-chloro-3,5-dimethyladamantane |
InChI |
InChI=1S/C12H19Cl/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/t9?,10-,11+,12? |
InChI Key |
PXDRFQZLDWZHPX-WSVSKBAQSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)Cl)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


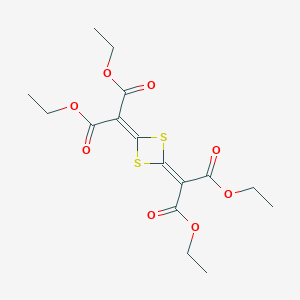
![2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone](/img/structure/B12039045.png)
![benzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12039055.png)

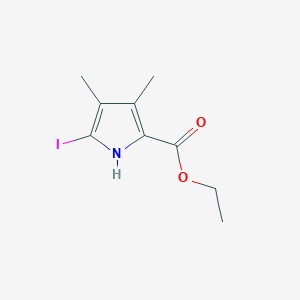
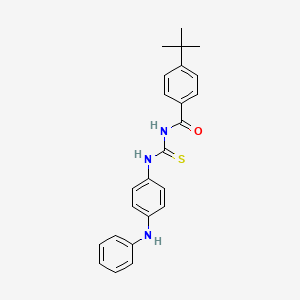
![5-{5-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-(octadecanoylamino)-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12039078.png)

![Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12039086.png)

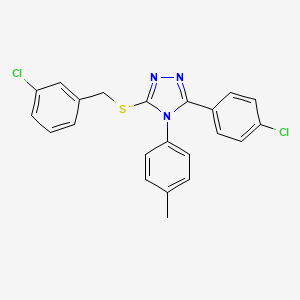
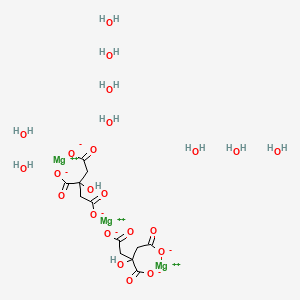
![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12039119.png)
![[4-bromo-2-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12039122.png)
